Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (3-phenoxyphenyl)methyl ester
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Overview
Description
Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (3-phenoxyphenyl)methyl ester: is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a butanoic acid backbone with multiple substituents, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (3-phenoxyphenyl)methyl ester typically involves multiple steps:
Esterification: The initial step often involves the esterification of butanoic acid with an alcohol, such as 3-methyl-2-(2-methylpropoxy) alcohol, under acidic conditions. This reaction forms the ester linkage.
Substitution Reaction: The next step involves the introduction of the (3-phenoxyphenyl)methyl group. This can be achieved through a nucleophilic substitution reaction where the ester intermediate reacts with a (3-phenoxyphenyl)methyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance reaction rates and selectivity. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH₄)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amines, thiols
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (3-phenoxyphenyl)methyl ester is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anti-inflammatory activity, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (3-phenoxyphenyl)methyl ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (3-phenoxyphenyl)methyl ester
- Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (4-phenoxyphenyl)methyl ester
- Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (2-phenoxyphenyl)methyl ester
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable for certain applications where similar compounds may not perform as effectively.
Properties
CAS No. |
67679-41-8 |
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Molecular Formula |
C22H28O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(3-phenoxyphenyl)methyl 3-methyl-2-(2-methylpropoxy)butanoate |
InChI |
InChI=1S/C22H28O4/c1-16(2)14-24-21(17(3)4)22(23)25-15-18-9-8-12-20(13-18)26-19-10-6-5-7-11-19/h5-13,16-17,21H,14-15H2,1-4H3 |
InChI Key |
QEVFIBUVPLHKTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(C(C)C)C(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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